Strategic Utilization of Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate (CAS 1936224-65-5) in Oral GLP-1 Receptor Agonist Synthesis
Strategic Utilization of Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate (CAS 1936224-65-5) in Oral GLP-1 Receptor Agonist Synthesis
Executive Summary & Strategic Context
The therapeutic landscape for metabolic disorders is undergoing a paradigm shift. While peptide-based Glucagon-Like Peptide-1 Receptor Agonists (GLP-1RAs) have dominated the market, their reliance on injectable delivery systems or complex oral absorption enhancers has created significant patient compliance barriers[1]. The pharmaceutical industry's "holy grail" is the development of fully synthetic, orally bioavailable small molecule GLP-1RAs[2].
Clinical candidates such as Pfizer's danuglipron represent this next generation of incretin mimetics[3]. At the heart of these molecular architectures lies a privileged heterocyclic scaffold. This technical guide provides an in-depth analysis of Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate (CAS 1936224-65-5) , a critical intermediate utilized in the convergent synthesis of highly potent azabenzimidazole-based GLP-1R agonists[4].
Physicochemical Profiling & Structural Rationale
Before integrating any building block into a synthetic pipeline, we must profile its physicochemical parameters to predict downstream behavior. CAS 1936224-65-5 is an imidazo[4,5-c]pyridine derivative, specifically functionalized to serve as a versatile electrophilic or nucleophilic partner.
Table 1: Physicochemical Profile of CAS 1936224-65-5
| Parameter | Value | Rationale / Synthetic Impact |
| Chemical Name | Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate | Core azabenzimidazole scaffold for small molecule GLP-1RAs[5]. |
| CAS Number | 1936224-65-5 | Unique registry identifier for regulatory and procurement tracking[5]. |
| Molecular Formula | C9H9N3O2 | Defines stoichiometry for molar equivalent calculations. |
| Molecular Weight | 191.19 g/mol | Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5. |
| Scaffold Type | Azabenzimidazole | Nitrogen incorporation lowers lipophilicity (clogP), improving aqueous solubility compared to traditional benzimidazoles. |
| Key Functional Group | C6-Methyl Ester | Acts as a robust protecting group during upstream cross-coupling; easily saponified later to the active pharmacophore. |
The Medicinal Chemistry Logic: Scaffold Hopping
Why utilize an imidazo[4,5-c]pyridine (azabenzimidazole) rather than a standard benzimidazole? As drug development professionals, we know that oral bioavailability is dictated by the delicate balance of solubility and permeability. The introduction of the pyridine nitrogen alters the pKa of the system, reducing planar lipophilicity and significantly improving the free fraction of the drug in plasma.
Fig 1: Logical relationship of scaffold hopping from benzimidazole to azabenzimidazole.
Synthetic Integration & Experimental Workflows
To construct the final GLP-1R agonist, CAS 1936224-65-5 is typically subjected to a convergent synthetic sequence. The C2 position of the imidazopyridine ring is highly acidic due to the electron-withdrawing nature of the adjacent nitrogens. We exploit this causality to selectively functionalize the core.
Protocol 1: Regioselective C2-Formylation
Objective: Install an electrophilic aldehyde handle at the C2 position. Causality: The steric bulk of Lithium Diisopropylamide (LDA) ensures selective deprotonation at the acidic C2 proton without nucleophilic attack on the C6-methyl ester.
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Preparation: Charge a flame-dried Schlenk flask with CAS 1936224-65-5 (1.0 eq) and anhydrous THF (0.2 M). Cool the system to -78°C under an argon atmosphere.
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Metalation: Dropwise add LDA (2.0 M in THF/heptane, 1.2 eq). Stir for 30 minutes at -78°C to ensure complete lithiation.
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Electrophilic Quench: Add anhydrous N,N-Dimethylformamide (DMF, 3.0 eq) dropwise. Causality: DMF acts as the formylating agent, reacting instantly with the C2-lithio species.
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Workup: Allow the reaction to warm to -20°C over 2 hours, then quench with saturated aqueous NH4Cl. Extract with EtOAc, dry over MgSO4, and concentrate.
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Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The protocol is validated by the complete disappearance of the starting material mass ( m/z 192 [M+H]+ ) and the emergence of the formyl adduct ( m/z 220 [M+H]+ ).
Protocol 2: Reductive Amination & Late-Stage Saponification
Objective: Couple the piperidine-based pharmacophore and unmask the active carboxylic acid.
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Imine Formation: Dissolve the 2-formyl intermediate (1.0 eq) and the target piperidine derivative (1.1 eq) in anhydrous DCE (0.1 M). Add glacial acetic acid (0.1 eq) to catalyze iminium ion formation.
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Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)3, 1.5 eq). Causality: This mild hydride source selectively reduces the transient iminium ion without prematurely reducing the unreacted aldehyde to an alcohol. Stir for 12 hours.
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Saponification (Deprotection): Dissolve the purified coupled ester in MeOH (0.1 M). Add 2M aqueous NaOH (3.0 eq) and stir at 35°C for 2 hours[6]. Causality: Mild basic hydrolysis cleaves the methyl ester to reveal the free carboxylic acid, which is strictly required to form a critical salt bridge with Arg190 in the GLP-1 receptor.
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Self-Validation Checkpoint: Acidify the solution to pH ~4 using 1M HCl[6]. This step is self-validating; the free carboxylic acid reaches its isoelectric point and precipitates out of the aqueous solution as a highly pure solid, driving the reaction to completion via Le Chatelier's principle.
Fig 2: Convergent synthetic workflow utilizing CAS 1936224-65-5 as a core intermediate.
Pharmacological Transduction & Target Engagement
Once the final small molecule is synthesized from the CAS 1936224-65-5 precursor, it must effectively mimic the endogenous GLP-1 peptide. The unmasked C6-carboxylic acid anchors the molecule in the extracellular domain of the GLP-1 Receptor (a Class B GPCR), while the substituted piperidine tail reaches into the transmembrane core.
This binding induces a conformational shift that activates the G α s protein cascade, leading to the accumulation of intracellular cAMP. This secondary messenger activates Protein Kinase A (PKA), which ultimately triggers the glucose-dependent exocytosis of insulin from pancreatic β -cells[6].
Fig 3: GLP-1R signaling pathway activated by the synthesized small molecule agonist.
Conclusion
The strategic selection of starting materials is the bedrock of successful medicinal chemistry. Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate (CAS 1936224-65-5) is not merely a structural placeholder; its carefully tuned electronic properties, built-in protecting group, and optimized lipophilicity profile make it an indispensable asset in the race to develop the next generation of oral GLP-1 receptor agonists. By adhering to the rigorously validated protocols outlined above, development teams can ensure high-fidelity translation from bench-scale synthesis to active pharmaceutical ingredients.
References
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Title : Chemical Substance Information for Methyl 1-Methyl-1H-Imidazo[4,5-C]Pyridine-6-Carboxylate(WXC02233) | Source : NextSDS | URL : 5
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Title : WO2018109607A1 - Glp-1 receptor agonists and uses thereof | Source : Google Patents (Pfizer Inc.) | URL : 4
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Title : Anti-obesity drugs - which pharmaceuticals carry the most patent weight? | Source : IFI Claims | URL : 2
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Title : RU2740135C1 - Glp-1 receptor agonists and use thereof | Source : Google Patents | URL : 6
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Title : Delivery Device Patents on GLP-1 Receptor Agonists | Source : NIH PMC | URL : 1
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Title : Pfizer Provides Update on GLP-1-RA Clinical Development Program for Adults with Obesity and Type 2 Diabetes Mellitus | Source : Pfizer | URL : 3
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- 1. Delivery Device Patents on GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ificlaims.com [ificlaims.com]
- 3. Pfizer Provides Update on GLP-1-RA Clinical Development Program for Adults with Obesity and Type 2 Diabetes Mellitus | Pfizer [pfizer.com]
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- 5. nextsds.com [nextsds.com]
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